molecular formula C11H11N3O3S B1298014 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one CAS No. 312608-26-7

2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one

Cat. No. B1298014
M. Wt: 265.29 g/mol
InChI Key: UWWGZGFIVKNSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one” is a chemical compound with the molecular formula C11H11N3O3S . It has a molecular weight of 265.29 g/mol . This compound is intended for research use only .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1C2(COC(O1)C3=CN=CC=C3)C(=O)N=C(S2)N . This string represents a standard notation for describing the structure of chemical species using short ASCII strings.

Scientific Research Applications

Synthesis Methods and Biological Activities :The compound 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one falls under the broader category of spiro heterocyclic compounds. The synthesis of various spiro compounds, including those with 1-thia-3,4-diaza spiro skeletons, has been explored. For instance, Dabholkar and Bhusari (2013) detailed the synthesis of novel spiro heterocycles with potential biological applications. Their work involved bromination and reaction with substituted thiosemicarbazones, thiocarbohydrazones, and other derivatives to produce a range of compounds, including 1-thia-3-aza-spiro structures (Dabholkar & Bhusari, 2013).

Anticancer and Antidiabetic Potential :Flefel et al. (2019) developed a series of spirothiazolidine analogs showcasing significant anticancer and antidiabetic activities. Their work involved the synthesis of various spiro compounds, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one and its derivatives. Some compounds exhibited higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors, important in diabetes management, compared to the control drug, Acarbose (Flefel et al., 2019).

Antimicrobial Activities :Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, including those with 1-thia-4-aza-spiro[4.5]decan-3-one structure. Their studies indicated that the fusion of heterocyclic rings in these compounds led to enhanced antimicrobial activities (Patel & Patel, 2015).

Organocatalytic Synthesis and Enantioselectivity :The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], a compound structurally related to spiro heterocycles, has been explored due to their significant biological activities. Chen et al. (2009) described an approach for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. These compounds are notable in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing it.

properties

IUPAC Name

2-amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c12-10-14-9(15)11(18-10)5-16-8(17-6-11)7-2-1-3-13-4-7/h1-4,8H,5-6H2,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWGZGFIVKNSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)C3=CN=CC=C3)C(=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354325
Record name 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one

CAS RN

312608-26-7
Record name 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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